2-(2-Pyridyl)-2-methylpropanal 2-(2-Pyridyl)-2-methylpropanal
Brand Name: Vulcanchem
CAS No.: 23649-43-6
VCID: VC8463390
InChI: InChI=1S/C9H11NO/c1-9(2,7-11)8-5-3-4-6-10-8/h3-7H,1-2H3
SMILES: CC(C)(C=O)C1=CC=CC=N1
Molecular Formula: C9H11NO
Molecular Weight: 149.19 g/mol

2-(2-Pyridyl)-2-methylpropanal

CAS No.: 23649-43-6

Cat. No.: VC8463390

Molecular Formula: C9H11NO

Molecular Weight: 149.19 g/mol

* For research use only. Not for human or veterinary use.

2-(2-Pyridyl)-2-methylpropanal - 23649-43-6

Specification

CAS No. 23649-43-6
Molecular Formula C9H11NO
Molecular Weight 149.19 g/mol
IUPAC Name 2-methyl-2-pyridin-2-ylpropanal
Standard InChI InChI=1S/C9H11NO/c1-9(2,7-11)8-5-3-4-6-10-8/h3-7H,1-2H3
Standard InChI Key WWQGSIYNKDYZKM-UHFFFAOYSA-N
SMILES CC(C)(C=O)C1=CC=CC=N1
Canonical SMILES CC(C)(C=O)C1=CC=CC=N1

Introduction

Chemical Identity and Structural Characteristics

Molecular Structure and Nomenclature

2-(2-Pyridyl)-2-methylpropanal (IUPAC name: 3-pyridin-2-yl-2-methylpropanal) consists of:

  • A pyridine ring substituted at the 2-position.

  • A branched carbon chain with a methyl group and an aldehyde functional group.
    Its molecular formula is C9H11NO\text{C}_9\text{H}_{11}\text{NO}, with a molar mass of 149.19 g/mol. The aldehyde group (CHO-\text{CHO}) and pyridyl nitrogen enable participation in coordination chemistry and nucleophilic reactions .

Physicochemical Properties

While experimental data for this specific compound is sparse, analogous aldehydes such as 2-methylpropanal (isobutylaldehyde) exhibit:

  • Boiling point: 64–68°C (for 2-methylpropanal) .

  • Solubility: Miscible with polar solvents (e.g., ethanol, tetrahydrofuran) .

  • Reactivity: Susceptibility to oxidation and nucleophilic addition .

Synthesis and Industrial Production

Reduction of Ester Precursors

A patent (WO2015035541A1) outlines a method for synthesizing structurally related alcohols via borohydride/metal salt reduction . While the patent focuses on 2-(4-ethoxyphenyl)-2-methylpropanol, the methodology can be extrapolated to 2-(2-pyridyl)-2-methylpropanal:

  • Ester Substrate: Start with 2-(2-pyridyl)-2-methylpropionate.

  • Reduction System: Use potassium borohydride (KBH4\text{KBH}_4) and lithium chloride (LiCl\text{LiCl}) in ethanol.

  • Reaction Conditions: Reflux at 60°C for 2–3 hours, followed by acid quenching .

  • Yield: Up to 80% (based on analogous reductions) .

Table 1: Comparative Synthesis Parameters for Branched Aldehydes

Parameter2-(4-Ethoxyphenyl)-2-methylpropanol Hypothesized 2-(2-Pyridyl)-2-methylpropanal
Reducing AgentKBH4/LiCl\text{KBH}_4/\text{LiCl}KBH4/LiCl\text{KBH}_4/\text{LiCl}
SolventEthanolEthanol/Tetrahydrofuran
Temperature30–60°C50–70°C
Yield>80%~75% (estimated)

Challenges in Stabilization

The pyridylmethyl group in related ligands is prone to oxidative degradation via C–H bond cleavage, as observed in Fe(N2Py2) complexes . Deuterating the methylene positions (e.g., CD2-\text{CD}_2-) enhances stability by slowing H-abstraction kinetics .

Applications in Catalytic Oxidation

Role in Iron-Based Catalysts

2-(2-Pyridyl)-2-methylpropanal may serve as a ligand precursor in non-heme iron catalysts. Studies on Fe(N2Py2) systems reveal:

  • Catalytic Efficiency: High activity in C–H oxidation and epoxidation .

  • Decomposition Pathways:

    • Oxidative dimerization to μ\mu-oxo dimers.

    • Ligand oxidation at pyridylmethylene sites .

Table 2: Impact of Deuteration on Catalyst Lifetime

Ligand TypeRelative Lifetime (vs. Non-Deuterated)Substrate Conversion Improvement
Flexible N2Py2-D42.5×35%
Rigid N2Py2-D41.8×20%

Mechanistic Insights

  • Oxidation Selectivity: The aldehyde group directs electrophilic attack, while the pyridyl nitrogen stabilizes metal centers via chelation .

  • Kinetic Isotope Effect (KIE): Deuteration reduces decomposition rates by kH/kD2.1k_H/k_D \approx 2.1, extending catalyst utility .

Stability Enhancements and Future Directions

Deuterium Labeling Strategies

Deuterating the 2-pyridylmethylene positions (CD2-\text{CD}_2-) in analogous ligands reduces radical-mediated degradation, improving:

  • Catalyst Longevity: 2.5× longer half-life in H2O2\text{H}_2\text{O}_2/AcOH systems .

  • Product Yields: Epoxidation yields increase from 45% to 62% in model substrates .

Computational Modeling Needs

Future studies should prioritize:

  • DFT Calculations: To map transition states in aldehyde oxidation.

  • Structure-Activity Relationships: Correlating ligand flexibility with deuteration efficacy.

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